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Compound of Interest

Compound Name: Ajicure PN 23

Cat. No.: B1179949

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ajicure PN-23 as a latent
curing agent in epoxy resin formulations for electronic encapsulation. This document outlines
the material's properties, provides detailed experimental protocols for formulation and testing,
and includes visual representations of the curing mechanism and experimental workflows.

Introduction to Ajicure PN-23

Ajicure PN-23 is an amine adduct-based latent curing agent designed for one-component
epoxy resin systems.[1][2] Its latent nature allows for a long pot life at room temperature, with
rapid curing initiated by thermal activation.[3][4] This makes it an ideal candidate for electronic
encapsulation applications where controlled curing and long-term stability of the uncured resin
are critical.[5] The fine particle size of Ajicure PN-23 ensures easy dispersion within the epoxy
resin matrix.[6]

Key Features:

o Latent Curing: Stable at ambient temperatures, enabling the formulation of one-component
systems with extended shelf life.[3][6]

o Low-Temperature, Rapid Cure: Can be cured at temperatures as low as 80°C in a short time
frame (e.g., 30 minutes).[3][6]
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e High Reactivity: The amine adduct structure provides multiple reactive sites for crosslinking
with epoxy groups.

e Good Thermal and Mechanical Properties: Cured systems exhibit high glass transition

temperatures (Tg) and good mechanical strength.[5][6]
Physicochemical Properties and Formulation
Guidelines

hvsical ies of A 23

Property Value

Appearance Pale yellow powder[6]
Specific Gravity 1.21[6]

Melting Point (°C) 105[6]

Average Particle Size (um) 10[6]

Recommended Formulation (Starting Point)

The following table provides a typical starting formulation for an electronic encapsulation
application using Ajicure PN-23 with a standard Bisphenol A based epoxy resin.

Parts by Hundred Resin
Component Purpose

(phr)

Bisphenol A Epoxy Resin

100 Base Resin
(EEW ~190)
Ajicure PN-23 15-25 Curing Agent[1]
. ) Rheology Modifier/Anti-settling
Fumed Silica (optional) 1-5

agent

Note: The optimal dosage of Ajicure PN-23 may vary depending on the specific epoxy resin
used and the desired curing characteristics. It is recommended to perform preliminary tests to
determine the ideal concentration for your application.
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Curing Schedule and Mixture Properties

Property Value

Cure Temperature (°C) 80 - 100[6]
Cure Time (minutes) 30 - 60[6]

Pot Life (at 40°C) ~1 month[1][6]

- ~140 (for a mixture with liquid Bisphenol A
Glass Transition Temperature (Tg) (°C) )
epoxy resin)[6]

) ~140 (for a mixture with liquid Bisphenol A
Tensile Shear Strength (Kgf/cm?) ]
epoxy resin)[6]

Performance Characteristics in Electronic
Encapsulation

While specific data for Ajicure PN-23 formulations in electronic encapsulation is limited in
publicly available literature, the following table summarizes typical properties expected from a
similar amine-cured epoxy system suitable for such applications. These values should be
considered as representative and should be confirmed through experimental testing of the
specific formulation.
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Property Typical Value Range ASTM Test Method
Dielectric Constant
o 3.0-45 D150
(Permittivity) @ 1 MHz
Dissipation Factor @ 1 MHz 0.01-0.03 D150
Volume Resistivity (ohm-cm) > 10 D257
Dielectric Strength (V/mil) 350 - 450 D149
Thermal Conductivity (W/m-K) 0.2 - 0.6 (unfilled) D5470
Coefficient of Thermal
. 50-70 E831
Expansion (CTE, al) (ppm/°C)
Water Absorption (24 hrs
P ( @ <05 D570

25°C) (%)

Experimental Protocols
Protocol for Formulation and Curing

This protocol describes the preparation of a one-component epoxy encapsulant using Ajicure
PN-23.

Materials and Equipment:

e Bisphenol A based epoxy resin (EEW ~190)

o Ajicure PN-23

e Fumed silica (optional)

» Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities
e Syringes or dispensing equipment

e Convection oven

Procedure:
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e Pre-treatment: Dry all components (resin, Ajicure PN-23, and filler) in a vacuum oven at a
temperature below the activation temperature of Ajicure PN-23 (e.g., 40-50°C) for at least 4
hours to remove any absorbed moisture.

e Mixing: a. In a clean, dry container, weigh the desired amount of epoxy resin. b. Gradually
add the pre-weighed Ajicure PN-23 to the resin while mixing at a low speed to avoid
excessive air entrapment. c. If using fumed silica, add it incrementally during mixing. d. Mix
the components until a homogenous dispersion is achieved. For optimal results, use a
planetary centrifugal mixer or mix under vacuum to degas the formulation.

» Storage: Transfer the mixed formulation to a sealed container and store at a low temperature
(e.g., 4°C) to maximize pot life.

e Curing: a. Dispense the encapsulant onto the electronic component to be encapsulated. b.
Place the encapsulated component in a pre-heated convection oven. c. Cure according to
the desired schedule (e.g., 80°C for 30-60 minutes). d. Allow the component to cool to room

temperature before handling.

Protocol for "Glob-Top" Encapsulation

This protocol outlines the steps for encapsulating a chip-on-board (COB) device using the
prepared Ajicure PN-23 formulation.

Procedure:

o Surface Preparation: Ensure the surface of the COB and the surrounding area is clean and
free of contaminants by using a suitable solvent like isopropyl alcohol.

o Dispensing: a. Using a time-pressure dispenser or a positive displacement pump, carefully
dispense the Ajicure PN-23 epoxy formulation over the center of the chip. b. Allow the
material to flow and self-level, completely covering the die and wire bonds. The thixotropic
nature of a properly formulated encapsulant will prevent it from flowing outside the desired

area.

o Curing: Transfer the board to a convection oven and cure as per the established schedule.

Protocol for Performance Characterization
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a) Measurement of Glass Transition Temperature (Tg) by DSC
o Standard: ASTM E1356

e Procedure: A small sample (5-10 mg) of the cured epoxy is placed in a DSC pan. The
sample is heated at a constant rate (e.g., 10°C/min) and the change in heat flow is
measured. The Tg is determined as the midpoint of the transition in the heat flow curve.

b) Measurement of Tensile Shear Strength
e Standard: ASTM D1002

o Procedure: Prepare lap shear specimens by bonding two substrates (e.g., aluminum or FR-
4) with the Ajicure PN-23 formulation. Cure the specimens as per the defined schedule. The
bonded specimens are then pulled to failure using a universal testing machine, and the
shear strength is calculated.

c) Measurement of Electrical Properties

» Dielectric Constant and Dissipation Factor (ASTM D150): A thin film of the cured epoxy is
placed between two electrodes, and its capacitance and dissipation factor are measured at a
specific frequency (e.g., 1 MHz).

e Volume Resistivity (ASTM D257): The resistance of a sample of the cured epoxy of known
geometry is measured, and the volume resistivity is calculated.

Visualizations
Curing Mechanism of Ajicure PN-23
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Caption: Curing mechanism of Ajicure PN-23 in epoxy resin.

Experimental Workflow for Encapsulation and Testing
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Caption: Workflow for electronic encapsulation and material characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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